molecular formula C18H19ClN2O B5965401 N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide

N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B5965401
M. Wt: 314.8 g/mol
InChI Key: ZTVCNBZYQUIDNY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and addiction.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide involves its interaction with the dopamine transporter (DAT). It acts as a potent inhibitor of DAT, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an improvement in motor function in Parkinson's disease patients. It has also been shown to reduce cocaine self-administration in animal models, which suggests its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency as a DAT inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide is its potential toxicity. It has been shown to be toxic to dopaminergic neurons at high doses, which makes it important to use caution when working with this compound.

Future Directions

There are several future directions for research on N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new analogs of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide that have improved pharmacological properties. Another area of research is the study of the long-term effects of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide on the brain. Finally, there is a need for further research on the potential use of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide in the treatment of addiction. Overall, N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has shown great promise as a potential treatment for various neurological disorders, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide involves the reaction between 4-chlorobenzoyl chloride and N-benzylpyrrolidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The chemical structure of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide is shown below:

Scientific Research Applications

N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction.

properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-10-8-15(9-11-16)17-7-4-12-21(17)18(22)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCNBZYQUIDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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